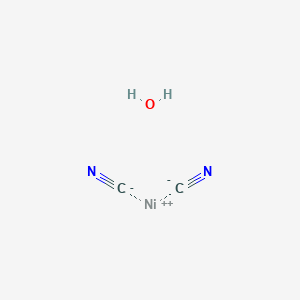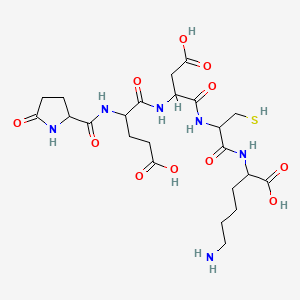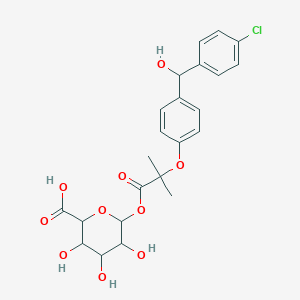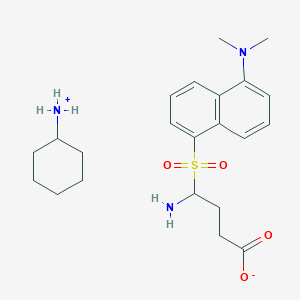![molecular formula C17H10NNaO3 B12293435 sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate](/img/structure/B12293435.png)
sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate is a chemical compound with the molecular formula C17H10NO3Na and a molecular weight of 276.27 g/mol . This compound is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound known for its versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate typically involves the functionalization of carbazole derivatives. One common method is the bromination of carbazole at specific positions, followed by subsequent reactions to introduce the hydroxy and carboxylate groups . The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: The parent compound, known for its versatile applications in optoelectronics and materials science.
Polycarbazole: A polymeric derivative with excellent optoelectronic properties and high charge carrier mobility.
Indolocarbazoles: Another group of carbazole derivatives with unique properties and applications in advanced materials.
Uniqueness
Sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboxylate groups enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C17H10NNaO3 |
|---|---|
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
sodium;3-hydroxy-5H-benzo[b]carbazole-2-carboxylate |
InChI |
InChI=1S/C17H11NO3.Na/c19-16-8-15-12(7-13(16)17(20)21)11-5-9-3-1-2-4-10(9)6-14(11)18-15;/h1-8,18-19H,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
OIFZRMOFQUQCDD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC(=C(C=C4N3)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine](/img/structure/B12293357.png)



![2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B12293378.png)
![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)

![[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate](/img/structure/B12293406.png)
![tert-butyl 2-[(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12293416.png)


![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)


